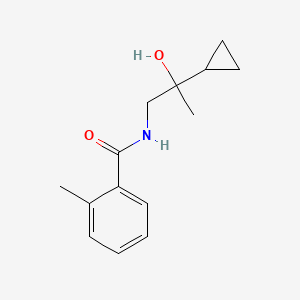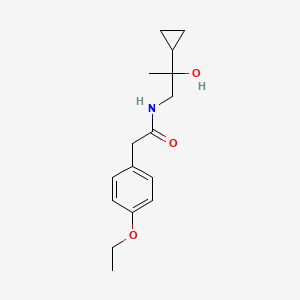
N-(2-cyclopropyl-2-hydroxypropyl)-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to N-(2-cyclopropyl-2-hydroxypropyl)-2-methylbenzamide involves various strategies. For instance, the synthesis of a titanium(IV) compound with a hydroxamate ligand, which is structurally related to the compound of interest, was achieved by reacting H2dihybe with TiCl4 in methyl alcohol and KOH, yielding a tetranuclear titanium oxo-cluster . Similarly, the synthesis of N-hydroxymethyl compounds from N-methylbenzamides , and the preparation of tritiated photoaffinity analogs of influenza fusion inhibitors , demonstrate the versatility of benzamide derivatives in synthetic chemistry. The stereoselective reduction of a ketone to a cis alcohol using LiBT4 , and the creation of N-cyclopropylbenzamide-benzophenone hybrids , further illustrate the diverse synthetic routes available for benzamide analogs.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by various spectroscopic methods. For example, the titanium compound synthesized in was characterized by single-crystal X-ray structure analysis, NMR spectroscopy, and IR vibrational spectroscopy. The crystal structure of N-cyclohexyl-2-nitrobenzamide was determined by X-ray diffraction analysis, providing insights into the molecular conformation and packing . The structural determination of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide by X-ray analysis highlights the importance of structural characterization in understanding the properties of these compounds.
Chemical Reactions Analysis
Benzamide derivatives undergo various chemical reactions, which can be tailored for specific applications. The reaction of multifunctional compounds with PCl3 and Lawesson's reagent to generate phosphoroheterocycles , and the directed metalation of N-tert-butyl-N-methyl-2-methoxybenzamide , are examples of the chemical transformations that these compounds can undergo. These reactions are crucial for the development of new pharmaceuticals and materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The titanium compound exhibits luminescence and a band-gap of 1.98 eV, making it a candidate for photocatalytic applications. The stability of N-hydroxymethyl compounds and the specific activity of tritiated compounds are also significant for their potential use in biological systems. The physicochemical characterization, including IR and NMR spectroscopy, provides a comprehensive understanding of these properties.
Scientific Research Applications
Metabolic Studies and Mechanisms
Formation and Metabolism of N-Hydroxymethyl Compounds : Research has investigated the metabolic conversion of N-methyl and N,N-dimethylbenzamides to N-hydroxymethyl compounds. It was found that N-(Hydroxymethyl)-benzamide is a major metabolite of N-methylbenzamide in vitro and identified as a urinary metabolite of N-methylbenzamide. This study contributes to our understanding of the stability of these metabolically generated compounds and their implications for drug metabolism and environmental exposure assessments (Ross et al., 1983).
Analytical Chemistry Applications
High Sensitive Biosensor Development : A study described the development and utilization of a novel modified electrode for the electrocatalytic determination of glutathione in the presence of piroxicam. This research demonstrates the potential of N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs carbon paste electrode in biosensing applications, highlighting the innovative use of these compounds in analytical chemistry for sensitive detection of biologically relevant molecules (Karimi-Maleh et al., 2014).
Environmental Science and Toxicology
Occurrence of Preservatives in Aquatic Environments : A method was established for the simultaneous analysis of seven preservatives and five antimicrobials in water, reflecting concerns over the environmental presence of such chemicals, including compounds structurally related to N-(2-cyclopropyl-2-hydroxypropyl)-2-methylbenzamide. The study's findings on the detection of these compounds across various aquatic sites in Japan contribute to our understanding of the environmental impact and behavior of synthetic preservatives and antimicrobials (Kimura et al., 2014).
properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10-5-3-4-6-12(10)13(16)15-9-14(2,17)11-7-8-11/h3-6,11,17H,7-9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITYEQXTZAQXAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(C)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-oxo-2-(2-phenylmorpholino)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2546904.png)


![5-(2-chloro-6-fluorobenzyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2546913.png)



![N-(6-methylpyridin-2-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B2546917.png)



![N-(4-acetamidophenyl)-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2546922.png)

![1-[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2546924.png)